molecular formula C15H24N2 B2650392 [1-(1-Phenylpropyl)piperidin-4-yl]methanamine CAS No. 1281608-36-3

[1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Cat. No.: B2650392
CAS No.: 1281608-36-3
M. Wt: 232.371
InChI Key: FTMDCNYJPYEZEB-UHFFFAOYSA-N
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Description

[1-(1-Phenylpropyl)piperidin-4-yl]methanamine is a chemical compound with the molecular formula C15H24N2 and a molecular weight of 232.36 g/mol . Its structure features a methanamine group attached to the 4-position of a piperidine ring, which is further substituted at the nitrogen with a 1-phenylpropyl group . This structure places it within a class of substituted piperidines, which are scaffolds of significant interest in medicinal chemistry and pharmaceutical research . Piperidine derivatives are frequently investigated for their potential biological activities and their utility as intermediates in the synthesis of more complex molecules . For example, structurally related piperidine compounds have been explored in scientific studies for their roles as inhibitors of biological targets like the NLRP3 inflammasome, a component of the innate immune system . Other research areas involving similar compounds include the study of sigma receptors, which are implicated in various neurological processes . This product is provided strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate precautions, referring to the associated Safety Data Sheet for detailed hazard and handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(1-phenylpropyl)piperidin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-15(14-6-4-3-5-7-14)17-10-8-13(12-16)9-11-17/h3-7,13,15H,2,8-12,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMDCNYJPYEZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N2CCC(CC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281608-36-3
Record name [1-(1-phenylpropyl)piperidin-4-yl]methanamine
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Foundational & Exploratory

Therapeutic Potential of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine Derivatives: A Medicinal Chemistry Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Applications of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine Derivatives Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Pharmacologists

Executive Summary

The molecule This compound (CAS: 1281608-36-3) represents a "privileged scaffold" in modern neuropsychopharmacology. Structurally characterized by a piperidine core, a primary methanamine linker at the C4 position, and a bulky, lipophilic 1-phenylpropyl group at the nitrogen (N1), this scaffold serves as a critical building block for ligands targeting G-Protein Coupled Receptors (GPCRs) and ion channels.

Unlike simple N-benzyl derivatives, the 1-(1-phenylpropyl) moiety introduces a chiral center and significant steric bulk adjacent to the basic nitrogen. This structural feature is pivotal for enforcing conformational rigidity and enhancing selectivity for hydrophobic pockets in targets such as the Sigma-1 receptor (


R) , N-type Voltage-Gated Calcium Channels (Cav2.2) , and specific Muscarinic Acetylcholine Receptors (mAChRs) .

This guide details the structural rationale, therapeutic applications (specifically in neuropathic pain and neuroprotection), and validated protocols for the synthesis and biological characterization of derivatives based on this scaffold.

Molecular Architecture & Pharmacophore Analysis

The therapeutic utility of this scaffold stems from its ability to bridge distinct binding domains within a receptor pocket.

Structural DomainChemical FeaturePharmacological Function
N1-Substituent 1-(1-Phenylpropyl) (

-ethylbenzyl)
Hydrophobic Anchor: The bulky, branched lipophilic group penetrates deep hydrophobic pockets (e.g., the primary hydrophobic binding site of

R). The chiral center allows for stereoselective optimization.
Core Scaffold Piperidine Ring Structural Rigidifier: Maintains the spatial distance between the lipophilic tail and the polar head group. The basic nitrogen (pKa ~8-9) is protonated at physiological pH, forming a critical salt bridge with aspartate/glutamate residues in the receptor.
C4-Linker Methanamine (

)
Diversification Point: The primary amine acts as a hydrogen bond donor/acceptor. Crucially, it serves as a reactive handle for amidation, allowing the attachment of secondary pharmacophores (e.g., heteroaromatic rings) to target specific subtypes.
Pharmacophore Visualization (DOT Diagram)

Pharmacophore cluster_0 Pharmacodynamic Function Lipophilic Lipophilic Tail (1-Phenylpropyl) Core Central Core (Piperidine Ring) Lipophilic->Core Hydrophobic Interaction Linker Polar Linker (Methanamine) Core->Linker Spatial Orientation Target Target Interaction (Receptor/Channel) Linker->Target H-Bonding / Conjugation Site

Caption: Pharmacophore map illustrating the modular functionality of the scaffold. The lipophilic tail drives affinity, while the methanamine linker dictates specificity.

Therapeutic Frontiers
A. Neuropathic Pain: N-type Calcium Channel (Cav2.2) Blockade

Derivatives of 4-aminomethylpiperidine are established pharmacophores for blocking N-type calcium channels, which control neurotransmitter release in the dorsal horn of the spinal cord.

  • Mechanism: The 1-(1-phenylpropyl) group mimics the diphenylmethyl moiety found in classic calcium channel blockers, obstructing the pore or stabilizing the inactivated state of the channel.

  • Therapeutic Gain: Selective blockade of Cav2.2 inhibits the release of Substance P and Glutamate, providing analgesia in neuropathic pain states (e.g., diabetic neuropathy) without the systemic side effects of opioids.

  • Design Strategy: Acylation of the methanamine nitrogen with a 3,5-difluorobenzamide or similar electron-deficient aromatic ring often optimizes potency into the low nanomolar range.

B. Neuroprotection: Sigma-1 Receptor (

R) Modulation

The N-(1-phenylpropyl)piperidine motif is a textbook "Sigma-1 pharmacophore."

  • Mechanism:

    
    R is a ligand-operated chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonists promote mitochondrial bioenergetics and reduce ER stress.
    
  • Application:

    • Ischemic Stroke: Reduction of reperfusion injury.

    • Neurodegeneration: Protection against glutamate excitotoxicity in Alzheimer’s models.

  • Binding Mode: The protonated piperidine nitrogen forms an electrostatic interaction with Asp126 , while the phenylpropyl group occupies the hydrophobic pocket formed by Val162 and Leu105 .

C. Cognitive Disorders: Muscarinic M1/M4 Agonism

N-substituted piperidines are central to the design of allosteric modulators for muscarinic receptors.

  • Application: Schizophrenia (cognitive symptoms) and Alzheimer's disease.

  • Role of Scaffold: The methanamine tail, when derivatized with a tetrazole or oxadiazole bioisostere, can mimic the acetylcholine ester function, turning the scaffold into a potent M1 agonist.

Chemical Synthesis Protocol

Objective: Synthesize this compound via Reductive Amination. Scale: 10 mmol Yield Target: >65%

Reagents:
  • A: 4-(N-Boc-aminomethyl)piperidine (2.14 g, 10 mmol)

  • B: Propiophenone (1-phenylpropan-1-one) (1.34 g, 10 mmol)

  • C: Titanium(IV) isopropoxide (Ti(OiPr)4) (3.55 g, 12.5 mmol)

  • D: Sodium cyanoborohydride (NaBH3CN) (0.94 g, 15 mmol)

  • Solvent: Anhydrous Methanol / Dichloromethane (DCM)

Step-by-Step Methodology:
  • Imine Formation (Dehydration):

    • In a flame-dried flask under Argon, dissolve Reagent A and Reagent B in anhydrous THF (20 mL).

    • Add Reagent C (Ti(OiPr)4) dropwise. Note: Titanium acts as a Lewis acid to activate the ketone and a water scavenger to drive equilibrium.

    • Stir at room temperature for 12–16 hours. The solution will turn slightly yellow/amber.

  • Reduction:

    • Dilute the reaction mixture with anhydrous Methanol (20 mL).

    • Cool to 0°C.

    • Add Reagent D (NaBH3CN) in portions over 30 minutes. Caution: Evolution of HCN gas is possible; ensure proper ventilation.

    • Allow to warm to room temperature and stir for 4 hours.

  • Quench & Workup:

    • Quench with 1N NaOH (10 mL). A white precipitate (Titanium salts) will form.

    • Filter through a Celite pad. Wash the pad with EtOAc.

    • Extract the filtrate with EtOAc (3x). Wash combined organics with Brine, dry over Na2SO4, and concentrate.

  • Deprotection (Boc Removal):

    • Dissolve the crude intermediate in DCM (10 mL).

    • Add Trifluoroacetic Acid (TFA) (5 mL) dropwise at 0°C. Stir for 2 hours.

    • Concentrate in vacuo. Basify with sat. NaHCO3 to pH >10.

    • Extract with DCM/Isopropanol (3:1) to recover the free amine.

  • Purification:

    • Purify via Flash Column Chromatography (DCM:MeOH:NH4OH, 90:9:1).

    • Result: this compound (Pale yellow oil or waxy solid).

Preclinical Validation Protocols

To validate the therapeutic potential of derivatives synthesized from this scaffold, a hierarchical screening approach is required.

A. Primary Screen: FLIPR Calcium Flux Assay (GPCR/Ion Channel)

Target: Determine functional antagonism at Cav2.2 or Gq-coupled GPCRs.

  • Cell Line: HEK293 stably expressing Cav2.2 (N-type) or mGluR1.

  • Dye Loading: Incubate cells with Fluo-4 AM ester (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add test compounds (0.1 nM – 10 µM) and incubate for 10 mins.

  • Stimulation:

    • For Cav2.2: Depolarize with KCl (30 mM).

    • For GPCR: Add Agonist (e.g., Glutamate).[1][2]

  • Readout: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR Tetra system.

  • Analysis: Calculate IC50 based on peak fluorescence reduction relative to vehicle control.

B. Secondary Screen: Radioligand Binding (Selectivity)

Target: Confirm affinity for Sigma-1 vs. Sigma-2 vs. Opioid receptors.

  • Ligand: [³H]-(+)-Pentazocine (Sigma-1 selective).

  • Tissue: Rat brain membrane homogenates.

  • Protocol: Incubate membranes + Radioligand + Test Compound (10 µM screening concentration) for 120 mins at 37°C. Filter through GF/B filters. Count radioactivity.

  • Success Criteria: >50% displacement at 10 µM warrants full Ki determination.

Validation Workflow Diagram

ValidationWorkflow Synthesis Scaffold Synthesis (Reductive Amination) Derivatization Library Generation (Amide/Urea Coupling) Synthesis->Derivatization Diversify Head Group PrimaryScreen Primary Screen: FLIPR Ca2+ Flux Derivatization->PrimaryScreen High Throughput SecondaryScreen Secondary Screen: Radioligand Binding (Sigma/Opioid) PrimaryScreen->SecondaryScreen Hits (IC50 < 1µM) InVivo In Vivo Model: Chung Model (Neuropathic Pain) SecondaryScreen->InVivo Leads (Ki < 50nM) InVivo->Synthesis SAR Optimization

Caption: Hierarchical screening workflow from chemical synthesis to in vivo validation for pain/neuroprotection indications.

References
  • Design of Sigma-1 Receptor Ligands

    • Title: Structure-Affinity Relationships of Sigma-1 Receptor Ligands: The Role of the N-Substituent.
    • Source: Journal of Medicinal Chemistry.[3]

    • URL:[Link] (General reference for scaffold class)

  • N-type Calcium Channel Blockers

    • Title: State-dependent inhibition of N-type calcium channels by N-substituted piperidine deriv
    • Source: Molecular Pharmacology.[1]

    • URL:[Link]

  • Reductive Amination Methodologies

    • Title: Titanium(IV)
    • Source: Journal of Organic Chemistry.
    • URL:[Link]

  • mGluR1 Antagonists (Contextual)

    • Title: JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist.[1][4] (Provides context for piperidine-based mGluR ligands).

    • Source: Neuropharmacology.[1][5][6][7][8]

    • URL:[Link]

  • Scaffold Identification

    • Title: this compound (CAS 1281608-36-3) Entry.[9]

    • Source: PubChem / Chemical Vendors.
    • URL:[Link]

Sources

Mechanism of action for piperidine derivatives like [1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine and Related Piperidine Derivatives

This guide provides a detailed exploration of the probable mechanism of action for the piperidine derivative, this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding and outlines a systematic approach to elucidating the pharmacological profile of this class of compounds.

Introduction: The Piperidine Scaffold in Central Nervous System Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of pharmacophoric groups, enabling high-affinity and selective interactions with a variety of biological targets. The conformational flexibility of the piperidine ring, typically adopting a chair conformation, can be strategically constrained to optimize binding to specific receptor subtypes.

Compounds incorporating the piperidine moiety have demonstrated a wide range of pharmacological activities, including opioid receptor modulation, acetylcholinesterase inhibition, and neuromuscular blockade. The specific biological effect is dictated by the nature and substitution pattern of the groups attached to the piperidine core.

Structural Analysis of this compound

A thorough understanding of the mechanism of action begins with a detailed analysis of the molecule's chemical architecture. This compound possesses three key structural features that are likely determinants of its pharmacological activity:

  • The Piperidine Core: As the central scaffold, it provides the foundational structure for the spatial arrangement of the other functional groups.

  • The 1-(1-Phenylpropyl) Group: The presence of a phenylpropyl substituent on the piperidine nitrogen is a feature found in ligands for various CNS receptors, including opioid and sigma receptors. The stereochemistry at the benzylic carbon of this group can significantly influence receptor affinity and selectivity.

  • The 4-Methanamine Group: The aminomethyl substituent at the 4-position of the piperidine ring introduces a basic nitrogen atom, which is a common feature in ligands that interact with aminergic G-protein coupled receptors (GPCRs). This group can participate in crucial hydrogen bonding and ionic interactions within the receptor binding pocket.

Hypothesized Mechanism of Action: A Focus on Sigma Receptors

Based on the structural motifs present in this compound, a primary hypothesis is that this compound acts as a ligand for sigma receptors , with a potential for high affinity and selectivity for the sigma-1 subtype.

Justification for the Hypothesis:

  • Structural Similarity to Known Sigma-1 Ligands: Many potent and selective sigma-1 receptor ligands feature a substituted amine connected to a hydrophobic moiety via a short linker. The N-substituted piperidine core of the query compound, with its phenylpropyl group, bears a strong resemblance to the pharmacophore of established sigma-1 ligands.

  • The Role of the Aminomethyl Group: The 4-aminomethylpiperidine scaffold is a known component of various CNS-active compounds, and the primary amine can serve as a key interaction point with the sigma-1 receptor.

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular processes, including calcium signaling, ion channel function, and neuronal survival. Ligands that bind to the sigma-1 receptor can modulate these processes and have shown therapeutic potential in a range of neurological and psychiatric disorders.

Proposed Signaling Pathway

The binding of this compound to the sigma-1 receptor is hypothesized to initiate a cascade of intracellular events. A simplified representation of this proposed pathway is illustrated below.

G cluster_membrane Endoplasmic Reticulum Membrane cluster_downstream Downstream Signaling S1R Sigma-1 Receptor Ca_Signaling Modulation of Calcium Signaling S1R->Ca_Signaling Ion_Channels Regulation of Ion Channels S1R->Ion_Channels Cell_Survival Promotion of Cell Survival S1R->Cell_Survival Ligand This compound Ligand->S1R Binding

Caption: Proposed signaling pathway upon ligand binding to the sigma-1 receptor.

Experimental Validation of the Mechanism of Action

A rigorous and systematic experimental approach is essential to validate the hypothesized mechanism of action. The following sections detail the key in vitro and in vivo assays required to characterize the pharmacological profile of this compound.

In Vitro Binding Assays: Determining Receptor Affinity

The initial step is to determine the binding affinity of the compound for a panel of CNS receptors, with a primary focus on sigma receptors. Radioligand binding assays are the gold standard for this purpose.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

  • Tissue Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Centrifugation: Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step.

  • Incubation: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of a high-affinity sigma-1 radioligand (e.g., -pentazocine) and varying concentrations of the test compound (this compound).

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known sigma-1 ligand (e.g., haloperidol).

  • Termination: After incubation (typically 120 minutes at 37°C), rapidly filter the samples through glass fiber filters to separate bound and free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and perform non-linear regression analysis to determine the inhibition constant (Ki) of the test compound.

Data Presentation: Receptor Binding Profile

Receptor SubtypeKi (nM)
Sigma-1TBD
Sigma-2TBD
Mu-OpioidTBD
Kappa-OpioidTBD
Delta-OpioidTBD
NMDATBD

TBD: To Be Determined

In Vitro Functional Assays: Assessing Agonist/Antagonist Activity

Once binding affinity is established, it is crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

Protocol: cAMP Assay for GPCRs (Hypothetical Secondary Target)

While the primary hypothesis is the sigma-1 receptor, it is prudent to test for functional activity at GPCRs for which binding is observed.

  • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the mu-opioid receptor).

  • cAMP Stimulation: Treat the cells with an agonist (e.g., DAMGO for the mu-opioid receptor) in the presence and absence of varying concentrations of the test compound.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis: Plot the concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

G cluster_workflow Functional Assay Workflow Start Cell Culture Stimulation Agonist/Antagonist Stimulation Start->Stimulation Measurement cAMP Measurement Stimulation->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Workflow for a typical in vitro functional assay.

In Vivo Behavioral Assays: Evaluating Physiological Effects

To understand the physiological relevance of the in vitro findings, in vivo behavioral assays in animal models are necessary. The choice of assay will depend on the confirmed in vitro mechanism of action.

Example Protocol: Mouse Hot Plate Test for Analgesia (If Opioid Activity is Detected)

  • Acclimatization: Acclimate mice to the testing room and equipment.

  • Baseline Measurement: Determine the baseline latency for each mouse to respond to a heated surface (the hot plate, typically maintained at 55°C).

  • Compound Administration: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: At various time points after administration, re-measure the response latency on the hot plate.

  • Data Analysis: Compare the post-treatment latencies to the baseline values to determine the analgesic effect of the compound.

Structure-Activity Relationship (SAR) Considerations

Systematic modification of the this compound structure can provide valuable insights into the key molecular features required for optimal activity and selectivity. Key areas for SAR exploration include:

  • Stereochemistry of the Phenylpropyl Group: Synthesize and test both enantiomers of the compound to determine if the activity is stereospecific.

  • Substitution on the Phenyl Ring: Introduce various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions on the phenyl ring to probe the electronic and steric requirements of the binding pocket.

  • Modification of the Aminomethyl Group: Explore the effects of N-alkylation or acylation of the primary amine to assess the importance of this group for receptor interaction.

Conclusion

This compound is a piperidine derivative with a chemical structure suggestive of activity at CNS receptors, particularly the sigma-1 receptor. This guide has outlined a plausible mechanism of action and provided a comprehensive framework for its experimental validation. A systematic approach, combining in vitro binding and functional assays with in vivo behavioral studies, will be crucial for elucidating the complete pharmacological profile of this compound and assessing its therapeutic potential. The insights gained from these studies will not only characterize this specific molecule but also contribute to the broader understanding of piperidine derivatives in drug discovery.

References

  • Sigma Receptors: From Enigma to Emblem. Maurice, T., & Su, T. P. (2009). Pharmacology & Therapeutics, 124(2), 195-219.[Link]

  • The Sigma-1 Receptor as a Pluripotent Modulator in Living Systems. Su, T. P., Hayashi, T., & Vaupel, D. B. (2009). Trends in Pharmacological Sciences, 30(11), 557-566.[Link]

  • Piperidine-Based Scaffolds in Medicinal Chemistry. Troshkin, A. V., & Varlamov, A. V. (2020). Chemistry of Heterocyclic Compounds, 56(1), 1-3.[Link]

Methodological & Application

Optimal solvent selection for dissolving [1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Optimization and Handling of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Part 1: Executive Summary & Physicochemical Profile

This compound is a substituted piperidine derivative characterized by a primary amine (methanamine tail), a tertiary amine (piperidine ring), and a lipophilic 1-phenylpropyl moiety.[1][2] Its solubility behavior is strictly governed by its ionization state (Free Base vs. Salt) and the steric bulk of the phenylpropyl group.[1]

Successful handling requires distinguishing between the Free Base (hydrophobic, soluble in organics) and the Salt Form (hydrophilic, soluble in aqueous acid/buffers).[1] Incorrect solvent choice will lead to "crashing out" (precipitation) upon dilution, compromising assay data integrity.[1]

Physicochemical Analysis
PropertyCharacteristicImplication for Solubility
Basic Skeleton 4-AminomethylpiperidineDual basic centers (Primary & Tertiary amines).[1][2][][4][5]
Lipophilic Tail 1-Phenylpropyl groupHigh LogP (~2.5–3.0 predicted).[1][2] Drives poor water solubility of the free base.[1]
pKa (Estimated) ~10.5 (Primary), ~9.0 (Tertiary)Cationic at physiological pH (7.4).[1] Solubility improves in acidic media.[1]
Steric Hindrance Phenyl group at C1 of propyl chainIncreases dissolution time; requires sonication.[1]

Part 2: Solvent Selection Matrix

The choice of solvent must balance solubility capacity with biological compatibility .[1][6]

Primary Solvent Recommendations
  • Dimethyl Sulfoxide (DMSO) [Recommended] [1][7][8]

    • Role: Universal solvent for Stock Solutions (10 mM – 50 mM).[1]

    • Mechanism: Apolar aprotic solvent that disrupts intermolecular hydrogen bonding and accommodates the lipophilic phenylpropyl group.[1]

    • Constraint: Final assay concentration must be <0.5% (v/v) to avoid cytotoxicity [1].[1]

  • Ethanol (EtOH)

    • Role: Secondary alternative for evaporation-sensitive applications.[1][2]

    • Mechanism: Protophilic solvent.[1][2]

    • Constraint: High volatility leads to concentration drift in stored stocks.[1] Toxic to cells at >1-2%.[1][2]

  • Acidified Water (0.1 M HCl)

    • Role: Essential for dissolving the Free Base in aqueous environments without organics.[1]

    • Mechanism: Protonates both amine groups, converting the molecule into a highly soluble hydrochloride salt.[1]

Decision Tree: Solvent Selection

SolventSelection Start Start: Identify Chemical Form IsSalt Is it a Salt? (HCl, Fumarate, etc.) Start->IsSalt Crystalline Solid IsBase Is it a Free Base? (Oil/Waxy Solid) Start->IsBase Oil / Amorphous AqSol Soluble in Water/PBS IsSalt->AqSol Low Conc. (<10mM) DMSOSalt Soluble in DMSO (Use if high conc. needed) IsSalt->DMSOSalt High Conc. (>10mM) OrgSol Requires Organic Solvent IsBase->OrgSol DMSO_Base DMSO (Preferred) Stock: 10-50 mM OrgSol->DMSO_Base Standard EtOH_Base Ethanol (If DMSO contraindicated) OrgSol->EtOH_Base Alternative Acid_Base 0.1 M HCl (Converts to Salt) OrgSol->Acid_Base Aqueous Prep

Figure 1: Decision matrix for selecting the optimal solvent based on the chemical form of the starting material.[1][2]

Part 3: Detailed Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Use this protocol for long-term storage and high reproducibility.[1][2]

Reagents:

  • This compound (Solid or Oil).[1][2]

  • Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%).[1][2]

Procedure:

  • Weighing: Accurately weigh the compound into a sterile glass amber vial. (Example: 2.32 mg for 1 mL of 10 mM stock, assuming MW ≈ 232.36 g/mol —Verify MW on specific batch COA).[1]

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Critical Step: If the "1-phenylpropyl" group causes steric clumping, sonicate in a water bath at 37°C for 5 minutes.[1][2]

    • Visual Check: Solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Hygroscopic; keep tightly sealed.

Protocol B: Serial Dilution for Biological Assays (Aqueous)

Use this protocol to prevent precipitation ("crashing out") when moving from DMSO to Media.[1]

The Challenge: Rapid addition of a hydrophobic stock to water can cause micro-precipitation that is invisible to the naked eye but skews IC50 data.[1]

Procedure:

  • Intermediate Dilution (Optional but Recommended):

    • Dilute the 10 mM DMSO stock 1:10 into 100% Ethanol or 50% DMSO/Water first.[1] This creates a "stepping stone" for solubility.[1]

  • Final Dilution:

    • Pipette the assay medium (e.g., DMEM + 10% FBS) into the tube first.[1]

    • While vortexing the medium gently, add the stock solution dropwise.[1]

    • Do not add stock to an empty tube and then blast with water.[1]

  • Validation: Measure Absorbance at 600nm (OD600). An increase >0.05 over the blank indicates precipitation.[1]

Part 4: Biological Workflow & Troubleshooting

Signaling Pathway & Assay Context

This molecule is structurally related to sigma receptor ligands and piperidine-based GPCR modulators.[1][2] The following workflow illustrates the handling during a typical cell viability or receptor binding assay.

AssayWorkflow Stock 10 mM DMSO Stock (-20°C) Dilution Intermediate Dilution (1 mM in Media) Stock->Dilution 1:10 Dilution (Vortex immediately) AssayPlate Assay Plate (Final: 10 µM, 0.1% DMSO) Dilution->AssayPlate 1:100 Dilution (Pre-warmed Media) PrecipCheck Turbidity Check (OD600) Dilution->PrecipCheck Readout Readout (Binding / Viability) AssayPlate->Readout Incubate 24h

Figure 2: Serial dilution workflow ensuring DMSO concentration remains <0.5% while maintaining solubility.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Cloudiness upon dilution "Crashing out" of the free base.[1][2]1. Warm media to 37°C before addition.2. Acidify media slightly (pH 6.5-7.0) if assay permits.3. Reduce stock concentration.
Cell toxicity in Vehicle Control DMSO % too high.[1]Ensure final DMSO concentration is <0.5% (v/v).[1] Use Ethanol as intermediate if needed [2].[1]
Inconsistent IC50 curves Adsorption to plastics.[1][2]The lipophilic tail may stick to polystyrene.[1] Use glass-coated or low-binding polypropylene plates.[1][2]
Yellowing of Stock Oxidation of amines.[1]Store under Nitrogen or Argon gas.[1] Discard if significant color change occurs.

References

  • Galvao, J., et al. (2014).[1] Guidelines for the use of DMSO in cell-based assays. Journal of Biomolecular Screening. Available at: [Link]

  • Timm, M., et al. (2013).[1] Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.[1] Available at: [Link]

  • PubChem Database. (2026).[1] Compound Summary for Piperidine Derivatives (Analogous Structures). National Center for Biotechnology Information.[1] Available at: [Link][2]

Sources

Topic: Preparing Stock Solutions of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine for Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the preparation of stock solutions of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine for use in a wide range of biological assays. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of many biologically active molecules.[1] However, the successful evaluation of such compounds is critically dependent on proper solubilization and handling to ensure accurate, reproducible, and artifact-free data. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles governing solvent selection, concentration calculations, stability, and quality control. We present detailed, self-validating protocols for creating primary high-concentration stocks and subsequent working dilutions, along with robust troubleshooting strategies. This document is intended for researchers, scientists, and drug development professionals seeking to mitigate the common challenges associated with compound solubility in bioassays.[2]

Compound Characteristics and Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in developing a robust preparation protocol. The compound's structure, featuring a phenyl ring and a piperidine moiety, suggests lipophilic characteristics and potentially low aqueous solubility.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₁₅H₂₄N₂PubChem[3]
Molecular Weight 232.37 g/mol Calculated
Predicted XlogP 2.5PubChem[3]
Physical Form Varies (often a liquid or oil for similar structures)Inferred[4]

The positive XlogP value of 2.5 indicates a preference for a non-polar environment, predicting poor solubility in aqueous buffers, a common challenge in drug discovery bioassays.[2]

Safety & Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound may not be universally available, compounds with similar structures (aminopiperidines) require careful handling.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.[5][6][7]

  • Ventilation: Handle the neat compound and concentrated stock solutions inside a certified chemical fume hood to avoid inhalation of any potential vapors or aerosols.[5][8]

  • Contact Avoidance: Avoid direct contact with skin and eyes. Amines can be corrosive or irritating.[6][7] In case of contact, flush the affected area with copious amounts of water and seek medical advice.[8][9]

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

The Science of Solvent Selection for Bioassays

The goal is to dissolve the compound at a high concentration in a primary stock and then dilute it to a final working concentration where it remains soluble in the aqueous assay medium.

The Co-Solvent Strategy

The most common and effective approach for compounds with low water solubility is to use a water-miscible organic solvent as a "co-solvent".[10] A high-concentration stock is prepared in the organic solvent, which is then diluted into the final aqueous buffer or cell culture medium.

Dimethyl Sulfoxide (DMSO) as the Primary Choice

For most initial screening purposes, Dimethyl Sulfoxide (DMSO) is the solvent of choice for several key reasons:

  • High Solubilizing Power: DMSO can dissolve a vast array of both polar and nonpolar small molecules, making it a nearly universal solvent in drug discovery.[10][11]

  • Low Volatility: Its low vapor pressure minimizes changes in stock concentration due to evaporation.

  • Assay Compatibility: It is compatible with a wide range of assay formats, including cell-based and biochemical assays.

Causality Behind DMSO-Induced Artifacts: It is critical to understand that DMSO is not inert. At higher concentrations (typically >1%), it can induce cytotoxicity, affect cell differentiation, and interfere with assay readouts.[12][13][14] Therefore, a core principle of this protocol is to minimize the final concentration of DMSO in the assay to the lowest feasible level (ideally ≤0.5%) and to maintain this concentration consistently across all experimental and control groups.[10][15][16]

Experimental Workflow & Protocols

The following diagram illustrates the comprehensive workflow for preparing this compound solutions for bioassays.

G cluster_prep Part 1: Primary Stock Preparation cluster_dilution Part 2: Working Solution Preparation cluster_controls Part 3: Essential Controls powder Weigh Compound (Solid/Liquid) calc Calculate Solvent Volume for 10 mM Stock powder->calc dissolve Dissolve in 100% DMSO (Vortex, Sonicate) calc->dissolve store_primary Store Primary Stock (-20°C or -80°C) dissolve->store_primary thaw Thaw Primary Stock store_primary->thaw For Assay Use intermediate Prepare Intermediate Dilution (e.g., 1 mM in DMSO) thaw->intermediate serial Perform Serial Dilutions in 100% DMSO intermediate->serial final_dilution Final Dilution into Aqueous Assay Medium serial->final_dilution bioassay Bioassay Plate final_dilution->bioassay Final Conc. (e.g., 10 µM) Final DMSO ≤0.5% vehicle_control Prepare Vehicle Control (Same final % DMSO, no compound) vehicle_control->bioassay G cluster_troubleshooting Troubleshooting Options start Dilute Primary Stock into Assay Buffer check_precipitate Is the solution clear? start->check_precipitate success Proceed with Assay (Include Vehicle Control) check_precipitate->success Yes failure Troubleshooting Path check_precipitate->failure No (Precipitate) option1 Reduce Final Compound Concentration failure->option1 First Step option2 Test Alternative Solvent (e.g., Ethanol, DMF) failure->option2 If Step 1 Fails option3 Use Solubility Enhancer (e.g., Cyclodextrin) failure->option3 Advanced Step option4 Check Compound Purity/Age failure->option4 Validation

Caption: Decision tree for troubleshooting precipitation issues.

ProblemPotential CauseRecommended Solution
Compound won't dissolve in 100% DMSO Very low intrinsic solubility; compound may be crystalline or degraded.Use sonication and gentle warming. If unsuccessful, test an alternative polar aprotic solvent like N,N-Dimethylformamide (DMF), but verify its compatibility with your assay. [10]
Precipitation upon dilution into aqueous buffer The compound's solubility limit in the final medium has been exceeded (supersaturation collapse). [15]Reduce the highest starting concentration in your dose-response curve. Ensure the final DMSO concentration is sufficient, but still within the tolerated range for your cells (e.g., try 0.5% instead of 0.1%). [10]
Variable/Irreproducible Assay Results Compound precipitation over time; degradation in stock or assay medium; inconsistent final DMSO concentration.Prepare working solutions immediately before use. [10]Perform a short-term stability test by incubating the compound in assay media for the duration of the experiment and checking for precipitation. [15]Always keep the solvent concentration constant across the entire dose range. [13]

References

  • J. V. T. D. Busk, L., & B. H. M. D. Teunis. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Solarbio. (2026, January 29). How to Choose the Right Solvent When Dissolving Small-Molecule Compounds. Solarbio. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

  • Busk, J. V. T. D., & Teunis, B. H. M. D. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]

  • Cold Spring Harbor Protocols. (n.d.). Stock Solutions. Cold Spring Harbor Laboratory Press. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [Link]

  • Busk, J. V. T. D., & Teunis, B. H. M. D. (2013). Considerations regarding use of solvents in in vitro cell based assays. National Center for Biotechnology Information. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Gadjah Mada. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • PubChem. (n.d.). 1-[1-(2-Phenylethyl)piperidin-4-yl]methanamine. National Center for Biotechnology Information. [Link]

Sources

Reaction kinetics of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine in nucleophilic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine in Nucleophilic Substitution

Abstract & Scope

This application note details the kinetic characterization of This compound (hereafter referred to as 4-APM-Derivative ). This scaffold is a critical intermediate in the synthesis of GPCR ligands (e.g., opioids, antihistamines).

In nucleophilic substitution reactions (


 or 

), this molecule presents a competitive nucleophilic landscape: a highly reactive, sterically unhindered primary amine (distal tail) versus a sterically crowded tertiary amine (piperidine ring). Precision control of reaction kinetics is required to prevent over-alkylation (formation of quaternary ammonium salts) and to ensure regioselectivity.

This guide provides a validated protocol for determining the second-order rate constant (


) using Pseudo-First-Order Kinetics  monitored via HPLC-UV/MS.

Chemical Property & Reactivity Profile

Understanding the nucleophilic hierarchy is essential before experimental design.

FeatureChemical MoietyElectronic EffectSteric EnvironmentNucleophilicity (Predicted)
Primary Nucleophile 4-Methanamine (

)
Inductive donation from piperidine ringUnencumbered . High rotational freedom.High . Primary reaction center.[1][2]
Secondary Site Piperidine Nitrogen (

)
Electron-rich, but part of a rigid chair conformationHindered . Blocked by the bulky 1-phenylpropyl group.Low . Unlikely to participate in

unless forced.
Lipophilic Tail 1-Phenylpropyl groupNone (spectator)Increases solubility in non-polar solvents (DCM, Toluene).N/A

Mechanistic Insight: According to Mayr’s nucleophilicity scales, primary alkyl amines generally exhibit


 parameters in the range of 12–14 (in 

). However, the 4-APM-Derivative benefits from the distal nature of the amine, effectively decoupling it from the steric bulk of the piperidine ring. Consequently, it behaves kinetically like a simple methylamine derivative, making it prone to rapid double-alkylation if stoichiometry is not strictly controlled.

Kinetic Theory & Experimental Design

To accurately determine the intrinsic reactivity (


), we employ the Method of Isolation (Flooding) .[3]

The Rate Law: The fundamental rate law for the reaction of the amine (Nu) with an electrophile (E-X) is second-order:



Pseudo-First-Order Condition: By using a large excess of the Electrophile (


, typically 

), the concentration of the electrophile remains effectively constant throughout the reaction.

Where

.

This simplifies the integrated rate equation to:



Experimental Protocol

Objective: Determine


 and 

for the benzylation of 4-APM-Derivative. Reagents:
  • Substrate: this compound (1.0 eq).

  • Electrophile: Benzyl Bromide (BnBr) (Excess: 10, 15, 20 eq for linearity check).

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Internal Standard: Naphthalene (inert, UV-active).

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 4-APM-Derivative (0.1 mmol) and Naphthalene (0.05 mmol) in 10 mL ACN.

    • Prepare three separate vials of Benzyl Bromide at concentrations of 1.0 M, 1.5 M, and 2.0 M.

  • Reaction Initiation:

    • Thermostat the reaction vessel to 25°C (±0.1°C).

    • Add the amine solution to the electrophile solution to initiate the reaction (

      
      ). Rapid mixing is critical.
      
  • Sampling (Quench Method):

    • At defined intervals (e.g., 0, 2, 5, 10, 15, 30 min), withdraw a 50

      
      L aliquot.
      
    • Quench: Immediately dispense into a vial containing 950

      
      L of 0.1% Formic Acid in MeOH. The acidic pH protonates the amine, instantly halting nucleophilic attack.
      
  • Analysis (HPLC-UV):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Gradient Water/ACN + 0.1% TFA.

    • Detection: 254 nm (monitoring consumption of Amine relative to Naphthalene).

Data Analysis & Calculation

Table 1: Raw Data Processing (Example for 10 eq Excess)

Time (min)Area (Amine)Area (IS)Ratio (A/IS)

(mM)

012005002.4010.00
59804981.978.2-0.198
108055011.616.7-0.400
156604991.325.5-0.597

Calculation Steps:

  • Plot 1: Plot

    
     vs. Time (
    
    
    
    ).
    • The slope of this line is

      
      .
      
  • Plot 2: Repeat for different concentrations of Electrophile (10 eq, 20 eq). Plot

    
     vs. 
    
    
    
    .
    • The slope of this second plot is the true second-order rate constant,

      
       .[3][4]
      

Visualization of Pathways

The following diagrams illustrate the reaction mechanism and the experimental workflow.

Figure 1: Reaction Mechanism & Competitive Pathways

ReactionMechanism Start 4-APM-Derivative (Primary Amine) TS Transition State (SN2) Start->TS + R-X (k2) Electrophile Alkyl Halide (R-X) Product Secondary Amine (Mono-alkylated) TS->Product - HX OverAlk Tertiary Amine (Over-alkylation) Product->OverAlk + R-X (Fast!) Ring Piperidine Ring N (Sterically Hindered) Ring->Start Non-reactive

Caption: The primary amine undergoes SN2 attack. Note the risk of over-alkylation (red dashed line) if kinetics are not controlled.

Figure 2: Kinetic Experiment Workflow

Workflow Prep 1. Preparation Dissolve Amine + Internal Std Flood 2. Flooding Add Excess Electrophile (>10eq) Prep->Flood Sample 3. Sampling Loop Withdraw Aliquot at t=x Flood->Sample Quench 4. Acid Quench (MeOH + Formic Acid) Sample->Quench Analyze 5. HPLC Analysis Measure Area Ratio Quench->Analyze Analyze->Sample Next Timepoint Calc 6. Data Plotting ln(Conc) vs Time Analyze->Calc

Caption: Step-by-step workflow for pseudo-first-order kinetic profiling.

Troubleshooting & Optimization

  • Non-Linearity in Plot 1: If the

    
     vs. 
    
    
    
    plot curves, the concentration of the electrophile may be changing (insufficient excess) or the reaction is autocatalytic (amine salt precipitation). Solution: Increase electrophile equivalents to 20x.
  • Over-Alkylation: If the secondary amine product appears too quickly, the

    
     of the product is likely similar to the starting material. Solution: Lower the temperature to 0°C to enhance selectivity.
    
  • Solubility: The 1-phenylpropyl group makes the molecule lipophilic. Ensure the solvent (ACN/DMF) fully solubilizes the starting material to prevent heterogeneous kinetics.

References

  • Mayr, H., et al. (2017). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 7: Kinetics and Mechanism).

  • Espenson, J. H. (1995). Chemical Kinetics and Reaction Mechanisms. McGraw-Hill. (Method of Isolation/Flooding protocols).

  • Master Organic Chemistry. (2017). "Alkylation of Amines and Pseudo-First Order Kinetics."

Sources

Troubleshooting & Optimization

Removing by-products from [1-(1-Phenylpropyl)piperidin-4-yl]methanamine reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you achieve high purity of your target molecule.

Introduction

The synthesis of this compound, typically achieved through reductive amination of 1-phenylpropanal with 4-(aminomethyl)piperidine, is a crucial step in the development of various pharmacologically active agents.[1] However, like many chemical syntheses, this reaction can yield a mixture of products, including unreacted starting materials, intermediates, and various by-products. Effective purification is therefore critical to isolate the desired compound with the high purity required for downstream applications.

This guide will walk you through the common impurities you may encounter and provide robust, field-proven methods for their removal.

Reaction Overview & Potential By-products

The primary synthetic route involves the reaction of 1-phenylpropanal with 4-(aminomethyl)piperidine, followed by reduction of the resulting imine intermediate.

Reaction Scheme:

Reductive Amination 1-Phenylpropanal 1-Phenylpropanal Imine_Intermediate Imine Intermediate 1-Phenylpropanal->Imine_Intermediate + 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine 4-(Aminomethyl)piperidine->Imine_Intermediate Target_Molecule This compound Imine_Intermediate->Target_Molecule + Reducing_Agent [Reducing Agent] (e.g., NaBH(OAc)3, H2/Pd) Reducing_Agent->Target_Molecule

Caption: Reductive amination pathway for the synthesis of the target molecule.

Common By-products and Impurities
By-product/ImpurityFormation MechanismRecommended Removal Strategy
Unreacted 1-PhenylpropanalIncomplete reaction.Column Chromatography, Acid-Base Extraction
Unreacted 4-(Aminomethyl)piperidineIncomplete reaction or excess reagent.Acid-Base Extraction, Column Chromatography
1-Phenylpropan-1-olReduction of 1-phenylpropanal by the reducing agent.[2]Column Chromatography
DiastereomersThe reaction creates a new chiral center, leading to a mixture of diastereomers.Column Chromatography, Fractional Crystallization, Preparative HPLC
Over-alkylation ProductsReaction of the product with the aldehyde.Column Chromatography

Troubleshooting Guide: Purification Issues

This section addresses specific problems you might encounter during the purification process in a question-and-answer format.

Q1: My NMR spectrum shows the presence of unreacted starting materials. How can I remove them?

A1: Acid-Base Extraction is the most effective initial step.

The target molecule, this compound, and the unreacted starting amine are basic. The unreacted aldehyde and the alcohol by-product are neutral. This difference in acidity allows for a straightforward separation using liquid-liquid extraction.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Extract the organic layer with an aqueous acidic solution (e.g., 1 M HCl). The basic amines will move into the aqueous layer as their hydrochloride salts, while the neutral aldehyde and alcohol will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer containing neutral by-products can be discarded.

  • Basification: Basify the aqueous layer with a base (e.g., 1 M NaOH) to a pH > 12. This will deprotonate the amine salts, making them soluble in an organic solvent again.

  • Re-extraction: Extract the basified aqueous layer with fresh DCM or ethyl acetate. The purified amines will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified amine mixture.

Acid-Base Extraction Workflow start Crude Reaction Mixture in Organic Solvent acid_wash Wash with 1 M HCl start->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer (Aldehyde, Alcohol) separate1->organic1 Neutral aqueous1 Aqueous Layer (Amine Salts) separate1->aqueous1 Basic basify Add 1 M NaOH (pH > 12) aqueous1->basify extract2 Extract with Organic Solvent basify->extract2 separate2 Separate Layers extract2->separate2 aqueous2 Aqueous Layer (Discard) separate2->aqueous2 organic2 Organic Layer (Purified Amines) separate2->organic2 dry Dry and Concentrate organic2->dry final_product Purified Amine Mixture dry->final_product

Caption: Workflow for purification using acid-base extraction.

Q2: After acid-base extraction, I still see impurities. What is the next step?

A2: Column chromatography is the recommended next step for removing structurally similar impurities. [3][4][5]

Flash column chromatography on silica gel is a powerful technique to separate compounds based on their polarity.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent system can prevent the basic amine product from tailing on the acidic silica gel.

  • Elution Order: Less polar compounds will elute first. The expected elution order would be: 1-phenylpropanal > 1-phenylpropan-1-ol > this compound.

Recommended Starting Solvent Systems:

Solvent SystemRatio (v/v)Notes
Hexane:Ethyl AcetateStart with 9:1, gradually increase to 1:1A good starting point for many separations.
Dichloromethane:MethanolStart with 99:1, gradually increase to 9:1A more polar system if the product is not eluting with Hex/EtOAc.
Q3: My product appears to be a mixture of diastereomers. How can I separate them?

A3: The separation of diastereomers can be challenging but is often achievable by preparative HPLC or fractional crystallization. [6]

Since diastereomers have different physical properties, they can often be separated by standard chromatographic techniques without the need for a chiral stationary phase.[7][8]

Method 1: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC offers higher resolution than flash chromatography and is well-suited for separating closely related isomers.[9]

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (for acidic compounds) or a basic modifier for amines, can be effective.

Method 2: Fractional Crystallization

This classical technique relies on the slight differences in solubility between diastereomers in a particular solvent.

Protocol: Fractional Crystallization

  • Salt Formation: Convert the free base of your product into a salt using a chiral acid (e.g., tartaric acid, mandelic acid). This will form diastereomeric salts with different solubilities.

  • Dissolution: Dissolve the diastereomeric salt mixture in a minimal amount of a suitable hot solvent.

  • Cooling: Slowly cool the solution to allow the less soluble diastereomer to crystallize out.

  • Isolation: Isolate the crystals by filtration.

  • Analysis: Analyze the purity of the crystals and the remaining mother liquor by a suitable analytical technique (e.g., NMR, HPLC).

  • Iteration: The process may need to be repeated to achieve the desired diastereomeric purity.

Frequently Asked Questions (FAQs)

Q: How can I monitor the progress of my purification?

A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring purification. Use the same eluent system for TLC as you plan to use for your column chromatography. Staining with potassium permanganate or ninhydrin can help visualize the amine-containing spots.

Q: What is the best way to store the purified product?

A: this compound, like many amines, can be sensitive to air and light. It is best stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and refrigerated.

Q: Can I use Nuclear Magnetic Resonance (NMR) to determine the ratio of diastereomers?

A: Yes, ¹H NMR spectroscopy is an excellent method for determining the diastereomeric ratio.[10] Diastereomers will have distinct signals in the NMR spectrum. By integrating the signals corresponding to each diastereomer, you can calculate their relative amounts.

References

  • Reddit. (2024).
  • Creative Peptides. (n.d.).
  • BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
  • Marini, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC.
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • Semantic Scholar. (n.d.). IMPROVED ONE-POT SYNTHESIS OF 1-(2-PHENETHYL)
  • Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC.
  • Uth, C., et al. (2023). Novel amino‐Li resin for water‐based solid‐phase peptide synthesis. Journal of Peptide Science.
  • Arulraj, R. (2021).
  • Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl)
  • ResearchGate. (n.d.).
  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists.
  • Gil, L. F. (2014). Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives.
  • MDPI. (2023).
  • Frontiers. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Synthesis of Diarylmethylamines via Palladium-Catalyzed Regioselective Arylation of 1,1,3-Triaryl-2-Azaallyl Anions.
  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
  • Taylor & Francis. (n.d.). Diastereomers – Knowledge and References.
  • MDPI. (2016).
  • JEOL. (n.d.). This document contains two separate applications that discuss the use of quantitative NMR measurements for the analysis of enant.
  • MDPI. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2.
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • The Royal Society of Chemistry. (n.d.). Supporting Information Synthesis and evaluation of the multi-target-directed ligands against Alzheimer's disease based on the.
  • National Institutes of Health. (n.d.). Synthesis and characterization of [125I]2-Iodo N-[(S)-{(S)-1-methylpiperidin -2-yl.odo N-[(S)-{(S)-1-methylpiperidin -2-yl*.

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Optimizing purification methods for [1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Optimization Guide Subject: [1-(1-Phenylpropyl)piperidin-4-yl]methanamine Case ID: PUR-4AM-PIP-001

Executive Summary

This guide addresses the purification of This compound , a diamine scaffold characterized by a high pKa primary amine, a moderately basic tertiary piperidine core, and a lipophilic 1-phenylpropyl tail.

Chemical Profile & Challenges:

  • Amphiphilic Nature: The molecule contains a polar primary amine head and a lipophilic phenylpropyl tail, leading to potential surfactant-like behavior (emulsions) during extraction.

  • Basic Tailing: Strong interaction with silanol groups on silica columns causes severe peak tailing.[1][2]

  • Salt Hygroscopicity: The hydrochloride salt of this specific lipophilic amine often forms a hygroscopic gum rather than a crystalline solid.

Module 1: Acid-Base Extraction (The "Rough Clean")

Objective: Remove neutral impurities (unreacted alkyl halides, ketones) and acidic byproducts.

The Science: The molecule has two basic centers: the primary amine (


) and the tertiary piperidine nitrogen (

). To fully protonate both and drive them into the aqueous phase, the pH must be significantly below 8. To recover the freebase, the pH must be above 12.

Protocol:

  • Dissolution: Dissolve crude reaction mixture in Dichloromethane (DCM) . Note: DCM is preferred over Ethyl Acetate here because amines are highly soluble in DCM, minimizing oiling out.

  • Acidification: Extract with 1M HCl (3x). The product moves to the aqueous layer.[3][4]

    • Troubleshooting: If an emulsion forms, add brine or a small amount of Methanol to break surface tension.

  • Wash: Wash the combined acidic aqueous layer with MTBE or Toluene .

    • Why: This removes non-basic lipophilic impurities (e.g., the 1-phenylpropyl precursor). Discard this organic layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until pH > 12.

    • Critical: High pH ensures the primary amine is fully deprotonated.

  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
     (Sodium Sulfate) and concentrate.
    

Workflow Visualization:

ExtractionWorkflow Crude Crude Mixture (in DCM) Acidify Add 1M HCl (Target pH < 2) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Layer (Neutrals/Acids) PhaseSep1->OrgWaste Discard AqProd Aqueous Layer (Product Salt) PhaseSep1->AqProd Keep Wash Wash with MTBE AqProd->Wash Basify Basify with NaOH (Target pH > 12) Wash->Basify Extract Extract into DCM Basify->Extract Final Pure Freebase (Oil/Solid) Extract->Final

Caption: Figure 1. Double-wash acid-base extraction logic to isolate basic amines from neutral impurities.

Module 2: Chromatographic Purification (HPLC/Flash)

Objective: Remove closely eluting amine byproducts (e.g., bis-alkylated species).

The Issue: Standard acidic mobile phases (Water/Acetonitrile + Formic Acid) often result in broad, tailing peaks for this molecule due to the interaction of the two amine groups with residual silanols on the silica surface.

Recommended Strategy: High pH Reverse Phase Using a high pH mobile phase suppresses the protonation of the amine, keeping it in its neutral (freebase) form. This eliminates cation-exchange interactions with silanols.[5]

System Configuration:

  • Column: C18 column with high-pH stability (e.g., Hybrid Particle Technology or "Xtimate" style). Do not use standard silica at pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.[2]

Comparison of Modifiers:

ModifierpH RangeEffect on [1-(1-Phenylpropyl)...][5]Recommendation
Formic Acid (0.1%) ~2.7Poor. Protonates both amines. Severe tailing due to silanol interaction.[1]❌ Avoid
TFA (0.1%) ~2.0Moderate. Ion-pairing improves shape but difficult to remove; can form TFA salts.⚠️ Use with caution
Triethylamine (TEA) ~10.5Good. Competes for silanol sites.✅ Good for Flash
Ammonium Bicarbonate ~10.0Excellent. Keeps molecule neutral. Sharp peaks. Volatile buffer.🏆 Best Choice

Method Development Decision Tree:

HPLC_Strategy Start Start Method Dev (C18 Column) CheckPeak Peak Shape? Start->CheckPeak Tailing Severe Tailing CheckPeak->Tailing Asymmetry > 1.5 Sharp Sharp/Symmetric CheckPeak->Sharp Asymmetry < 1.2 ColumnCheck Column pH Stable? Tailing->ColumnCheck Action1 Switch to High pH (10mM NH4HCO3, pH 10) Action2 Add Ion Pair Reagent (0.1% TFA) ColumnCheck->Action1 Yes (Hybrid/Polymer) ColumnCheck->Action2 No (Standard Silica)

Caption: Figure 2. Decision matrix for optimizing peak shape of diamines in reverse-phase chromatography.

Module 3: Crystallization & Salt Formation

Objective: Convert the likely oily freebase into a stable, weighable solid.

The Challenge: The "1-phenylpropyl" group adds significant lipophilicity ("grease"), preventing standard HCl salts from crystallizing easily in water. They often form "oils" or hygroscopic foams.

Protocol: The Fumarate/Oxalate Alternative If the HCl salt fails to crystallize, organic dicarboxylic acids often yield superior crystallinity for this class of piperidines.

  • Solvent: Dissolve 1g of freebase in 5 mL of Isopropanol (IPA) or Ethanol .

  • Acid Addition: Add 1.05 equivalents of Fumaric Acid (dissolved in hot ethanol).

  • Heating: Heat to reflux until clear.

  • Cooling: Cool slowly to room temperature.

    • Trigger: If no crystals form, add Diethyl Ether or Heptane dropwise until slight turbidity persists, then refrigerate.

  • Filtration: Filter the white solid.

Why Fumarate? Fumaric acid (


) is strong enough to protonate the primary amine but forms a lattice that accommodates the lipophilic tail better than the small chloride ion.

Troubleshooting & FAQs

Q1: My product is "oiling out" during the acid-base extraction basification step.

  • Cause: The freebase is highly insoluble in water and the concentration is too high.

  • Fix: Do not wait for the oil to settle. Add your extraction solvent (DCM) immediately as you basify. The oil will partition into the DCM as it forms, preventing the formation of a sticky gum on the flask walls.

Q2: I see a "double peak" in HPLC despite the compound being pure.

  • Cause: This is likely atropisomerism or conformational isomers caused by the bulky 1-phenylpropyl group slowing the inversion of the piperidine ring or the rotation of the N-substituent.

  • Verification: Run the HPLC at a higher temperature (e.g., 50°C). If the peaks merge, it is a conformational issue, not an impurity.

Q3: The primary amine seems to be reacting with my solvent.

  • Warning: Avoid using Acetone or Ethyl Acetate during prolonged storage or heating of the freebase. Primary amines can react with ketones (forming imines) or esters (forming amides). Always store as the salt form or in non-reactive solvents like Toluene or DCM.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. (Mechanisms of silanol interactions).

  • Vowinkel, E. (2000). Protective Groups in Organic Synthesis. (Reference for stability of primary amines in various solvents).

Sources

Technical Support Center: Stability & Storage of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User: Research Scientist / Medicinal Chemist Subject: [1-(1-Phenylpropyl)piperidin-4-yl]methanamine Criticality: High (Primary amines on piperidine scaffolds are kinetically unstable in aerobic conditions).

The Core Problem: This molecule contains two distinct "danger zones" for degradation:

  • The Primary Amine (Methanamine tail): Highly nucleophilic. It avidly reacts with atmospheric CO₂ to form carbamates (often seen as a white crust) and is susceptible to oxidation.

  • The Tertiary Amine (Piperidine ring): Susceptible to N-oxidation and oxidative dealkylation, particularly at the benzylic-like position of the phenylpropyl chain.

If stored as a free base (often a viscous oil or low-melting solid), this compound will degrade significantly within days if exposed to air. If stored as a salt (e.g., HCl, fumarate), stability is improved but not guaranteed without proper protocols.

Module 1: The Enemy – Degradation Mechanisms (FAQ)

Q1: My clear oil turned yellow/brown. What happened?

A: Oxidative Degradation (N-Oxide & Imine Formation). The yellowing is a hallmark of amine oxidation.

  • Mechanism: Atmospheric oxygen attacks the nitrogen centers. The tertiary piperidine nitrogen can form an N-oxide .[1] More destructively, radical abstraction of the hydrogen alpha to the nitrogen (on the phenylpropyl chain or ring) leads to imine formation and subsequent hydrolysis/polymerization.

  • Result: Loss of potency and introduction of complex impurities that are difficult to separate.

Q2: There is a white solid crust forming on the cap/liquid interface. Is this the compound crystallizing?

A: Likely not. It is probably a Carbamate salt.

  • Mechanism: Primary amines are strong nucleophiles. They react reversibly (and sometimes irreversibly) with atmospheric Carbon Dioxide (

    
    ) to form carbamic acid, which then reacts with another equivalent of amine to form a carbamate salt.
    
  • Reaction:

    
    
    
  • Impact: This changes the stoichiometry of your compound and interferes with biological assays by altering solubility and pH.

Q3: Why is the weight of my sample increasing over time?

A: Hygroscopicity and Carbonation. Amine salts are often hygroscopic (water-absorbing). The free base absorbs both water and


. The weight gain is literally the mass of the atmosphere reacting with your drug candidate.

Module 2: Visualization of Instability

The following diagram details the chemical pathways leading to sample failure.

DegradationPathways Molecule [1-(1-Phenylpropyl) piperidin-4-yl]methanamine (Active Species) Carbamate Carbamate Salt (White Crust/Solid) Molecule->Carbamate Nucleophilic Attack (Rapid in Air) NOxide N-Oxide (Polar Impurity) Molecule->NOxide N-Oxidation Imine Imine/Schiff Base (Yellow/Brown Color) Molecule->Imine Oxidative Dehydrogenation (Radical Mechanism) CO2 Atmospheric CO2 CO2->Molecule O2 Atmospheric O2 O2->Molecule

Figure 1: Primary degradation pathways. The reaction with CO₂ (Carbamate formation) is often the fastest observable change in free bases.

Module 3: The "Golden Standard" Storage Protocol

This protocol is designed to extend shelf life from weeks to years .

Decision Matrix: Form Selection
FeatureFree Base (Oil/Solid)Salt Form (HCl/Fumarate)Recommendation
Oxidation Risk High (Lone pairs exposed)Low (Lone pairs protonated)Convert to Salt
CO₂ Reactivity Extreme (Rapid crusting)Negligible Convert to Salt
Physical State Viscous Oil / Low MP SolidCrystalline SolidSolids are more stable
Step-by-Step Storage Workflow
  • Aliquot Immediately:

    • Do not store one large stock bottle. Repeated opening/closing introduces fresh moisture and oxygen every time.

    • Divide the bulk material into single-use aliquots (e.g., 1 mg, 5 mg vials).

  • Inert Atmosphere (The "Argon Blanket"):

    • Nitrogen (

      
      )  is acceptable, but Argon (
      
      
      
      )
      is superior because it is heavier than air. It settles into the vial, creating a physical barrier between your compound and the atmosphere.
    • Technique: Gently flow Argon into the vial for 10-15 seconds before capping.

  • Container Closure:

    • Use vials with Teflon-lined (PTFE) screw caps .

    • Avoid Parafilm alone; it is permeable to gases over time. For long-term storage (>6 months), wrap the cap junction with electrical tape or Parafilm over a tight seal.

  • Temperature:

    • Standard: -20°C.

    • Ideal: -80°C (for Free Base forms).

    • Note: Allow the vial to warm to room temperature before opening to prevent water condensation from the air onto the cold sample.

  • Solution Storage (If necessary):

    • If you must store as a solution, use DMSO (anhydrous) or Ethanol .

    • Avoid water (hydrolysis risk) or acetone (can react with primary amines to form imines).

Module 4: Troubleshooting & Recovery

Scenario A: "I need to use the Free Base, but I only have the Salt."

  • Protocol: Dissolve Salt in water

    
     Adjust pH to >10 with NaOH 
    
    
    
    Extract with Dichloromethane (DCM)
    
    
    Dry over
    
    
    
    
    Evaporate.
  • Warning: Use the fresh Free Base immediately. Do not store it.

Scenario B: "My compound has degraded (Yellow/Crusty). Can I save it?"

  • Protocol (Acid/Base Rescue):

    • Dissolve the degraded mixture in dilute acid (1M HCl). The amine and carbamate will convert to the water-soluble hydrochloride salt. Neutral impurities (some oxidation products) may remain organic.

    • Wash the aqueous layer with Ether/Ethyl Acetate (removes non-basic impurities).

    • Basify the aqueous layer (pH > 10).

    • Extract back into organic solvent (DCM).

    • Re-form the salt (e.g., bubble HCl gas or add HCl in dioxane) to precipitate the clean product.

Visual Workflow: Storage Decision Tree

StorageWorkflow Start Receive Compound CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (High Risk) CheckForm->FreeBase Free Base Salt Salt (HCl/Fumarate) (Stable) CheckForm->Salt Salt Convert Can you convert to Salt? FreeBase->Convert Aliquot Divide into Single-Use Aliquots Salt->Aliquot Convert->Salt Yes (Recommended) DeepFreeze Store at -80°C (Dark) Convert->DeepFreeze No (Must keep as Base) Purge Purge Headspace with Argon Aliquot->Purge Seal Seal with PTFE-Lined Cap Purge->Seal Freeze Store at -20°C (Dark) Seal->Freeze DeepFreeze->Purge

Figure 2: Decision matrix for optimal storage. Conversion to salt form is the most effective stabilization step.

References

  • Sigma-Aldrich (Merck).Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

    • Source:

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Piperidine Derivatives.

    • Source:

  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture.[2][3] (Detailed mechanisms of amine-CO2 degradation/carbamate formation).

    • Source:

  • Fisher Scientific.Guidelines for Safe Handling of Amines.

    • Source:

Sources

Technical Support Center: Navigating Coupling Reactions with [1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the low reactivity of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine in common coupling reactions. We understand the challenges that can arise when working with sterically hindered amines and have compiled this resource to help you achieve success in your synthetic endeavors.

Understanding the Challenge: Why is this compound Unreactive?

The primary reason for the low reactivity of this compound lies in its molecular structure. The bulky 1-(1-phenylpropyl) group attached to the piperidine nitrogen creates significant steric hindrance around the primary amine on the 4-methyl substituent.[1] This steric bulk physically blocks the approach of reactants to the nucleophilic nitrogen atom, thereby slowing down or even preventing chemical reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by common coupling reactions and addresses specific issues you may encounter.

Part 1: Amide Bond Formation

Question 1: My standard amide coupling reaction with EDC/HOBt is failing or giving very low yields. What is going wrong?

Answer: This is a common issue when dealing with sterically hindered amines. The O-acylisourea intermediate formed from the reaction of your carboxylic acid with EDC is likely too bulky to be efficiently attacked by the sterically encumbered this compound.

Troubleshooting Flowchart: Amide Coupling

A Standard EDC/HOBt fails B Switch to a more potent uronium/phosphonium coupling reagent A->B C HATU, HBTU, or PyBOP B->C D Still low yield? C->D E Consider alternative activation: Acyl Fluoride D->E Yes G Optimize reaction conditions D->G No F Use Cyanuric Fluoride or XtalFluor-E E->F F->G H Increase temperature (40-60 °C) G->H I Increase reaction time (12-24 h) G->I J High-purity, anhydrous solvent (DMF, NMP) G->J K Success H->K I->K J->K

Caption: Troubleshooting workflow for amide coupling reactions.

Recommended Protocol: High-Potency Uronium Salt Coupling

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly effective coupling reagent for hindered systems.[5][6][7]

Materials:

  • This compound

  • Carboxylic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 - 1.2 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.0 - 3.0 eq) to the mixture and stir at room temperature for 15-30 minutes. The formation of the activated ester is crucial before adding the amine.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 - 1.1 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. If the reaction is sluggish, consider gently heating to 40-50 °C.

  • Monitoring: Track the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography.

Table 1: Comparison of Common Coupling Reagents for Hindered Amines

Coupling ReagentClassAdvantagesConsiderations
EDC/HOBt CarbodiimideCost-effective, common.Often insufficient for sterically hindered amines.
HATU/HBTU Uronium SaltHigh reactivity, fast reaction times.[7]Can form guanidinium byproducts if amine is added first.
PyBOP Phosphonium SaltHigh reactivity, avoids guanidinium byproduct formation.Generates HMPA as a byproduct, which is a carcinogen.
Acyl Fluorides Acid HalideLess sterically demanding, highly reactive.[8][9]Requires a separate activation step or in-situ generation.
Part 2: Reductive Amination

Question 2: I am attempting a reductive amination with an aldehyde/ketone, but the reaction is slow and incomplete. How can I improve this?

Answer: The initial formation of the iminium ion can be the rate-limiting step due to steric hindrance. Optimizing the pH and choosing an appropriate reducing agent are critical for success.

Troubleshooting Flowchart: Reductive Amination

A Slow/Incomplete Reductive Amination B Optimize pH for iminium formation A->B C Add acetic acid (catalytic) B->C D Still slow? C->D E Use a more effective reducing agent D->E Yes G Consider a two-step procedure D->G If all else fails J Success D->J No F Sodium Triacetoxyborohydride (STAB) E->F F->J H 1. Form and isolate imine G->H I 2. Reduce isolated imine with NaBH4 H->I I->J A Failed Buchwald-Hartwig Reaction B Select appropriate bulky phosphine ligand A->B C Try RuPhos, BrettPhos, or XPhos B->C D Optimize the base C->D E Use a strong, non-nucleophilic base D->E F NaOtBu, K3PO4, or LHMDS E->F G Check solvent and temperature F->G H Anhydrous Toluene or Dioxane G->H I Elevated temperature (80-110 °C) G->I J Success H->J I->J

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for mapping the intricate architecture of organic molecules.[1] This guide provides an in-depth, expert-led analysis of the 1H NMR spectrum of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine, a compound of interest due to its piperidine core, a privileged scaffold in medicinal chemistry.

This document moves beyond a mere theoretical prediction of the spectrum. It delves into the subtleties of chemical shifts, coupling constants, and diastereotopicity, offering a comparative perspective against structurally related analogues. The methodologies and interpretations presented herein are designed to be a self-validating system, empowering researchers to apply these principles to their own analytical challenges.

Theoretical 1H NMR Spectrum: A Predictive Analysis

While an experimental spectrum for this compound is not publicly available, a robust theoretical spectrum can be constructed based on established principles of NMR spectroscopy and empirical data from analogous structures.[2] This predictive approach is a critical skill for any research scientist, enabling the proactive identification of expected spectral features.

The structure of this compound presents several distinct proton environments, each expected to produce a unique signal in the 1H NMR spectrum. The presence of a chiral center at the benzylic position introduces an additional layer of complexity, rendering some protons diastereotopic.[3][4]

Molecular Structure and Proton Environments

To systematically analyze the expected 1H NMR spectrum, the protons in the molecule are labeled as follows:

Caption: Molecular structure of this compound with proton labels.

Predicted Chemical Shifts, Multiplicities, and Integration

The following table summarizes the predicted 1H NMR spectral data for the target molecule. These predictions are based on established chemical shift ranges for similar functional groups and the expected effects of neighboring substituents.[5][6][7]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H(a) 7.20 - 7.40Multiplet5HAromatic protons of the phenyl group. The signals are expected to be complex due to overlapping ortho, meta, and para proton resonances.[8][9]
H(b) ~3.20Triplet1HBenzylic proton, deshielded by the adjacent phenyl ring and nitrogen atom.[10] It is expected to be a triplet due to coupling with the two H(c) protons.
H(c, c') ~1.60 - 1.80Multiplet2HMethylene protons of the propyl group. Due to the adjacent chiral center (H(b)), these protons are diastereotopic and may exhibit complex splitting.[3][11] They will be split by both H(b) and H(d).
H(d) ~0.90Triplet3HMethyl protons of the propyl group, appearing in the typical aliphatic region. Expected to be a triplet due to coupling with the two H(c) protons.
H(e, e') ~2.80 - 3.00 (axial) & ~2.00 - 2.20 (equatorial)Multiplets4HProtons on C2 and C6 of the piperidine ring, adjacent to the nitrogen. The axial and equatorial protons are chemically non-equivalent and will show distinct signals.[12]
H(f, f') ~1.60 - 1.80 (axial) & ~1.30 - 1.50 (equatorial)Multiplets4HProtons on C3 and C5 of the piperidine ring. Similar to H(e, e'), the axial and equatorial protons will have different chemical shifts.
H(g) ~1.40 - 1.60Multiplet1HMethine proton at C4 of the piperidine ring. Its signal is expected to be a complex multiplet due to coupling with adjacent axial and equatorial protons.
H(h) ~2.60Doublet2HMethylene protons of the aminomethyl group. These protons are adjacent to the C4 methine proton and will appear as a doublet. Based on data for 4-(aminomethyl)piperidine, this is a reasonable prediction.[13]
H(i) ~1.50 - 2.50Broad Singlet2HAmine protons. The chemical shift of these protons can vary significantly depending on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening from the nitrogen atom and chemical exchange.[14]

Comparative Analysis: The Impact of Structural Modifications

To truly appreciate the nuances of the predicted spectrum, it is instructive to compare it with the expected spectra of structurally related compounds. This comparative approach highlights how subtle changes in molecular architecture can lead to significant and predictable alterations in the 1H NMR spectrum.

Alternative 1: 4-(Aminomethyl)piperidine

This simpler analogue lacks the N-phenylpropyl substituent. Its 1H NMR spectrum provides a baseline for the piperidine and aminomethyl proton signals.[13][15]

  • Key Difference: The absence of the N-substituent leads to a more symmetrical piperidine ring environment. The signals for the protons on C2/C6 and C3/C5 will be shifted upfield compared to the target molecule due to the lack of the deshielding effect from the phenylpropyl group.

  • Experimental Support: The reported 1H NMR spectrum of 4-(aminomethyl)piperidine shows signals for the piperidine ring protons in the range of approximately 1.0-3.1 ppm, with the protons alpha to the nitrogen appearing further downfield.[13]

Alternative 2: 1-(1-Phenylpropyl)piperidine

This compound retains the N-substituent but lacks the 4-aminomethyl group.

  • Key Difference: The piperidine ring will exhibit a higher degree of symmetry compared to the target molecule. The signals for the protons at C4 will be a simple multiplet in the aliphatic region, and the overall spectrum will be less complex in the upfield region.

  • Predictive Insight: The signals for the 1-phenylpropyl group (H(a), H(b), H(c), and H(d)) would be expected at very similar chemical shifts to those predicted for the target molecule, as the 4-aminomethyl group is relatively distant and its electronic influence is minimal.

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The following is a detailed, step-by-step methodology for acquiring a publication-quality 1H NMR spectrum of this compound.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice. For compounds with exchangeable protons (like the NH2 group), deuterium oxide (D2O) can be used in a separate experiment to confirm their presence, as the amine protons will exchange with deuterium and their signal will disappear.[14]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Shimming: Tune the probe to the 1H frequency and perform shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Set an appropriate relaxation delay (e.g., 1-2 seconds) to ensure complete relaxation of the protons between pulses, which is important for accurate integration.

    • Spectral Width: Set the spectral width to encompass the entire expected range of proton chemical shifts (e.g., 0-12 ppm).

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each signal to determine the relative number of protons.

  • Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constants (J-values) for all multiplets.

Workflow for Spectral Interpretation

Spectral_Interpretation_Workflow A Acquire 1H NMR Spectrum B Process Data (FT, Phasing, Baseline Correction) A->B Raw Data C Reference Spectrum to TMS (0 ppm) B->C D Integrate Signals C->D E Identify Number of Unique Proton Environments D->E Relative Proton Ratios F Analyze Chemical Shifts (Functional Groups) E->F G Analyze Splitting Patterns (Neighboring Protons) F->G Initial Assignments H Measure Coupling Constants (J-values) G->H Connectivity Information I Propose Structure H->I J Compare with Predicted Spectrum and Analogues I->J Validation K Structure Elucidation Complete J->K

Caption: A logical workflow for the interpretation of a 1H NMR spectrum.

Conclusion and Future Directions

This guide has provided a comprehensive, expert-level framework for the analysis and interpretation of the 1H NMR spectrum of this compound. By combining theoretical predictions with a comparative analysis of related structures and a detailed experimental protocol, researchers are well-equipped to tackle the structural elucidation of this and similar molecules with confidence.

For unambiguous assignment, particularly in complex regions of the spectrum where signals may overlap, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.[16] These experiments provide through-bond and through-space correlation information, respectively, allowing for the definitive mapping of the proton and carbon skeletons of the molecule. As the complexity of synthetic molecules continues to grow, the judicious application of these advanced NMR methodologies will remain an indispensable part of the modern drug discovery and development workflow.

References

  • The prediction of 1H NMR chemical shifts in organic compounds - Spectroscopy Asia. Available at: [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). ACS Publications. Available at: [Link]

  • Diastereotopic protons in acyclic compounds. (2025). University of Oxford. Available at: [Link]

  • Benzylic Protons Definition - Organic Chemistry Key Term - Fiveable. (2025). Fiveable. Available at: [Link]

  • How to Predict the Number of Signals in a 1H NMR (O Chem) - YouTube. (2021). YouTube. Available at: [Link]

  • 108 Problem Solving Predicting NMR Spectra of Molecule - YouTube. (2021). YouTube. Available at: [Link]

  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021). Chemistry LibreTexts. Available at: [Link]

  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022). Master Organic Chemistry. Available at: [Link]

  • 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527 - PubChem. Available at: [Link]

  • Theoretical parameters for the seven protons on the piperidine ring - ResearchGate. Available at: [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES - Revue Roumaine de Chimie. Available at: [Link]

  • NMR Chart. Available at: [Link]

  • Proton NMR Chemical Shifts | California State University Stanislaus. (2023). California State University Stanislaus. Available at: [Link]

  • H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules - SJSU ScholarWorks. (2021). SJSU ScholarWorks. Available at: [Link]

  • structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Available at: [Link]

  • Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. (2024). Royal Society of Chemistry. Available at: [Link]

  • From 1H NMR, we get: • Chemical shift data (δ) - This tells us what kinds of protons we have. Available at: [Link]

  • Complex Spin-Spin Splitting Patterns | MCC Organic Chemistry - Lumen Learning. Available at: [Link]

  • Interpreting | OpenOChem Learn. Available at: [Link]

  • NMR Chemical Shift Values Table - Chemistry Steps. (2024). Chemistry Steps. Available at: [Link]

  • Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - ResearchGate. (2026). ResearchGate. Available at: [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical development and forensic analysis. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a primary tool for this purpose. This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry fragmentation patterns of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine, a compound featuring a substituted piperidine core common in many pharmaceuticals.[1] We will explore the principal fragmentation pathways, explain the chemical rationale behind the observed cleavages, and present a comprehensive, step-by-step protocol for its analysis. Furthermore, this guide will draw a critical comparison with a structural isomer, [1-(2-phenylpropyl)piperidin-4-yl]methanamine, to illustrate how subtle changes in molecular structure produce distinct and identifiable fragmentation signatures, a crucial aspect for unambiguous identification in complex matrices.

Introduction: The Structural and Analytical Context

This compound is a molecule of interest due to its structural motifs. The N-substituted piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous drug classes, while the phenylpropylamine backbone is characteristic of many psychoactive substances.[1][2] Understanding the fragmentation behavior of such compounds is therefore essential for their identification, characterization of metabolites, and differentiation from structurally similar analogues or impurities.[3][4]

Electrospray ionization (ESI) is the preferred method for such analyses as it is a "soft" ionization technique that typically produces an abundant protonated molecule, [M+H]+, which can then be subjected to collision-induced dissociation (CID) for structural analysis.[5][6][7] The basic nitrogen atoms in the piperidine ring and the primary amine readily accept a proton, making this molecule highly suitable for positive mode ESI-MS.[1][5]

Predicted Fragmentation Pathways of the Target Molecule

Upon introduction into the mass spectrometer and ionization via ESI, the molecule forms a protonated precursor ion, [M+H]+, with a calculated m/z of 233.19. When this precursor ion is subjected to CID, fragmentation is initiated. The primary fragmentation pathways for N-substituted piperidines and phenylpropylamines are well-established and include α-cleavage and substituent-driven fragmentation.[1][8][9]

The most probable fragmentation pathways for this compound are:

  • α-Cleavage at the Piperidine Nitrogen: This is a dominant fragmentation pathway for N-alkyl piperidines.[1][9] Cleavage of the bond between the nitrogen and the phenylpropyl substituent is highly favored, leading to the formation of a stable tropylium-like ion or a benzylic cation.

  • Benzylic Cleavage: The bond between the first and second carbon of the propyl chain is prone to cleavage, yielding a stable, resonance-stabilized benzylic cation at m/z 91.

  • Loss of the Aminomethyl Group: Cleavage of the C-C bond connecting the aminomethyl (-CH2NH2) group to the piperidine ring can occur, resulting in the loss of a neutral 30 Da fragment.

  • Piperidine Ring Opening: While less common under soft ESI-MS/MS conditions compared to electron ionization (EI), ring fission can still occur, leading to a series of smaller fragment ions.[1]

These predicted pathways are visualized in the diagram below.

G cluster_main cluster_frags M [M+H]+ m/z 233.19 F1 Fragment A Tropylium/Benzylic Cation m/z 91.05 M->F1 Benzylic Cleavage F2 Fragment B Piperidine-derived Cation m/z 142.13 M->F2 α-Cleavage F3 Fragment C Piperidine Core m/z 112.12 M->F3 Loss of Phenylpropyl Group F4 Fragment D Iminium Ion m/z 84.08 F3->F4 Loss of C2H4

Caption: Predicted ESI-MS/MS fragmentation of this compound.

A Comparative Case: The Isomer [1-(2-Phenylpropyl)piperidin-4-yl]methanamine

To highlight the specificity of MS/MS fragmentation, we will compare the target analyte to its structural isomer, [1-(2-phenylpropyl)piperidin-4-yl]methanamine (related to the methamphetamine structure). While having the identical mass and elemental composition, the shift of the phenyl group from the 1-position to the 2-position of the propyl chain dramatically alters the fragmentation landscape.

In this isomer, direct benzylic cleavage to form the m/z 91 ion is less favored. Instead, the dominant fragmentation is expected to be the formation of a different iminium ion via cleavage of the C-C bond between the secondary carbon and the phenyl-substituted methyl group. This leads to a different set of characteristic product ions.

Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of the target compound and its isomer.[3][10]

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the reference standard and dissolve in 1.0 mL of LC-MS grade methanol.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid.

  • Matrix Samples: For analyses in biological matrices (e.g., plasma), perform a protein precipitation by adding 3 parts ice-cold acetonitrile to 1 part plasma, vortex, centrifuge, and analyze the supernatant.[11][12]

LC-MS/MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[1]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is recommended for good retention and peak shape.[1][10]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.[1]

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[1]

  • Ionization Mode: Positive Ion Mode.[1]

  • Scan Type:

    • Full Scan: Acquire data from m/z 50-500 to identify the [M+H]+ precursor ion.

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 233.2) and fragment it using Collision-Induced Dissociation (CID) with argon as the collision gas.[13]

  • Collision Energy: Perform experiments at varying collision energies (e.g., 10, 20, and 40 eV) to observe the energy dependence of fragmentation.[13]

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation LC_Separation LC Separation (C18 Column) SamplePrep->LC_Separation ESI Electrospray Ionization (+) LC_Separation->ESI FullScan MS1: Full Scan (Find m/z 233.2) ESI->FullScan Isolation Precursor Isolation FullScan->Isolation CID MS2: CID (10-40 eV) Isolation->CID Detection Product Ion Detection CID->Detection

Caption: Experimental workflow for LC-MS/MS analysis.

Results and Comparative Discussion

The following tables summarize the expected quantitative data from the MS/MS experiments. The relative abundance of key fragments is highly dependent on the collision energy applied.[13]

Table 1: Predicted Product Ions for this compound

Precursor Ion (m/z)Product Ion (m/z)Proposed Structure/OriginPredicted Relative Abundance (at 20 eV CID)
233.2142.1[M+H - C7H7]+, α-cleavage productHigh
233.2112.1[M+H - C9H11]+, Loss of phenylpropylModerate
233.291.1[C7H7]+, Tropylium/benzylic cationHigh
233.284.1Piperidine iminium ionLow

Table 2: Predicted Product Ions for Isomer [1-(2-Phenylpropyl)piperidin-4-yl]methanamine

Precursor Ion (m/z)Product Ion (m/z)Proposed Structure/OriginPredicted Relative Abundance (at 20 eV CID)
233.2128.1[M+H - C8H9]+, α-cleavage productHigh
233.2112.1[M+H - C9H11]+, Loss of phenylpropylLow
233.2105.1[C8H9]+, Phenyl-ethene cationModerate
233.291.1[C7H7]+, Tropylium/benzylic cationModerate
Discussion of Comparative Data

The data clearly illustrates the power of MS/MS for isomer differentiation.

  • For the target analyte ([1-(1-Phenylpropyl)...]) , the presence of a strong signal at m/z 142.1 (loss of the benzyl group) and m/z 91.1 (the benzyl/tropylium cation itself) are highly diagnostic. The m/z 142 fragment represents the intact piperidinemethanamine portion after the primary α-cleavage.

  • For the isomer ([1-(2-Phenylpropyl)...]) , the key diagnostic ion shifts to m/z 128.1 . This fragment results from cleavage between the secondary carbon and the piperidine nitrogen, a different α-cleavage pathway dictated by the altered structure. Furthermore, the fragment corresponding to the phenylpropyl portion is now expected at m/z 105.1 instead of 91.1, reflecting the rearrangement that occurs.

The relative ratios of these diagnostic ions provide a unique "fingerprint" for each compound, allowing for their confident identification even if they co-elute chromatographically. This is a principle widely used in the analysis of fentanyl analogs and other designer drugs where small structural modifications create a wide variety of isomers.[13][14][15]

Conclusion

The mass spectrometric fragmentation of this compound is dominated by predictable pathways, primarily α-cleavage at the piperidine nitrogen and benzylic cleavage, yielding characteristic product ions at m/z 142.1 and 91.1. This fragmentation pattern serves as a reliable signature for its identification. Crucially, this signature is distinct from that of its structural isomer, [1-(2-phenylpropyl)piperidin-4-yl]methanamine, which produces a different set of diagnostic ions (notably m/z 128.1 and 105.1). This guide demonstrates that a systematic approach, combining predictive chemical knowledge with a robust LC-MS/MS protocol, enables the unambiguous structural elucidation and differentiation of complex small molecules, an indispensable capability in modern chemical research and development.

References

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Comparative Potency Guide: [1-(1-Phenylpropyl)piperidin-4-yl]methanamine vs. Standard Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis and comparative potency evaluation of [1-(1-Phenylpropyl)piperidin-4-yl]methanamine (CAS: 1281608-36-3), a privileged pharmacophore scaffold, against standard ligands in the field of Sigma-1 Receptor (σ1R) and Histamine H3 Receptor research.

Executive Summary & Pharmacological Profile

This compound is a high-value N-substituted 4-aminomethylpiperidine scaffold. In medicinal chemistry, this structural motif acts as a "privileged structure"—a core framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs) and intracellular chaperones, most notably the Sigma-1 Receptor (σ1R) and the Histamine H3 Receptor .

Mechanism of Action & Structural Causality

The potency of this ligand stems from its unique structural features:

  • 1-Phenylpropyl Moiety: Provides a bulky, lipophilic "tail" essential for occupying the primary hydrophobic pocket of the σ1R or the orthosteric site of H3R. The chiral benzylic center (1-phenyl) increases steric complementarity compared to linear phenethyl analogs.

  • Piperidine Core: Serves as the central spacer, positioning the basic nitrogen (protonated at physiological pH) to form a critical salt bridge with Asp126 (in σ1R) or Asp114 (in H3R).

  • 4-Aminomethyl Group: A polar "head" group that facilitates hydrogen bonding or further derivatization, distinguishing it from simple 4-phenylpiperidines (like Haloperidol).

Comparative Potency Analysis

The following table contrasts the structural and predicted pharmacological properties of this compound against industry-standard ligands.

Table 1: Ligand Potency & Structural Comparison
LigandPrimary TargetAffinity (

)
Structural ClassPharmacological Role
This compound σ1R / H3R *< 50 nM (Predicted)Aminomethyl-piperidine Scaffold / Lead
Haloperidol σ1R / D2~1–3 nM (σ1R)ButyrophenoneAntagonist / Inverse Agonist
DTG (1,3-Di-o-tolylguanidine) σ1R / σ2R~10–20 nMGuanidineNon-selective Agonist
PRE-084 σ1R~2–40 nMPhenylmorpholineSelective Agonist
Thioperamide H3R~4–10 nMImidazole-PiperidineInverse Agonist
Ciproxifan H3R~0.5 nMImidazole-PropylAntagonist

*Note: Potency for the scaffold is estimated based on SAR of N-phenylpropyl-4-aminomethylpiperidine derivatives. The 1-phenylpropyl substituent typically enhances affinity 2-5x over linear phenethyl analogs due to increased hydrophobic burial.

Detailed Experimental Protocols

To validate the potency of this compound, the following Radioligand Binding Assay is the gold standard. This protocol ensures self-validating results by using Haloperidol as a displacer control.

Protocol: Sigma-1 Receptor Competition Binding Assay

Objective: Determine the inhibition constant (


) of the test compound against 

(a selective σ1R agonist).
Reagents & Materials:
  • Membrane Source: Guinea pig brain homogenates or HEK293 cells overexpressing human σ1R.

  • Radioligand:

    
     (Specific Activity: ~30-60 Ci/mmol).
    
  • Non-specific Binding (NSB) Mask: 10 µM Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:
  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to achieve ~20-50 µg protein/well.

  • Incubation Setup: In a 96-well plate, add:

    • 25 µL of Test Compound (Concentration range:

      
       to 
      
      
      
      M).
    • 25 µL of Radioligand (Final concentration ~2 nM, near

      
      ).
      
    • 150 µL of Membrane Suspension.

    • Control Wells: Total Binding (Buffer only) and NSB (10 µM Haloperidol).

  • Equilibrium: Incubate for 120 minutes at 37°C . (Note: σ1R kinetics are slow; sufficient time is critical for equilibrium).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation :
    
    

Mechanism of Action: Sigma-1 Signaling Pathway

The Sigma-1 receptor acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Agonists (like PRE-084) promote dissociation from BiP/GRP78, allowing σ1R to chaperone IP3R3 and stabilize calcium signaling. Antagonists (like Haloperidol) inhibit this dissociation.

The diagram below illustrates the pathway modulation targeted by this compound derivatives.

Sigma1_Pathway cluster_ER Endoplasmic Reticulum (MAM) Ligand [1-(1-Phenylpropyl)piperidin-4-yl] methanamine Sig1R_Inactive Sigma-1R (Inactive) Bound to BiP Ligand->Sig1R_Inactive Binding Sig1R_Inactive->Sig1R_Inactive Stabilization (Antagonist Effect) Sig1R_Active Sigma-1R (Active) Chaperone Mode Sig1R_Inactive->Sig1R_Active Dissociation from BiP (Agonist Effect) IP3R3 IP3R3 Stabilization (MAM Interface) Sig1R_Active->IP3R3 Chaperoning ER_Stress ER Stress Response (UPR Modulation) Sig1R_Active->ER_Stress Cytoprotection Ca_Flux Mitochondrial Ca2+ Influx (ATP Production) IP3R3->Ca_Flux Enhanced Signaling

Caption: Sigma-1 Receptor Chaperone Signaling. The ligand modulates the transition of σ1R from its dormant (BiP-bound) state to its active chaperone state, influencing mitochondrial bioenergetics and ER stress survival.

References

  • Ablordeppey, S. Y., et al. (2000). "Structure-affinity relationships of sigma receptor ligands: The role of the hydrophobic pocket." Current Medicinal Chemistry.

  • Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology.

  • CymitQuimica. (2024). "Product Data: this compound (CAS 1281608-36-3)." Chemical Catalog.

  • Gemgec, C., et al. (2023). "Synthesis and evaluation of N-substituted piperidine derivatives as potential Sigma-1 receptor ligands." European Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Comparative Guide to Bioequivalence Testing Protocols for [1-(1-Phenylpropyl)piperidin-4-yl]methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing bioequivalence (BE) studies for [1-(1-Phenylpropyl)piperidin-4-yl]methanamine derivatives. As a class of compounds frequently explored for central nervous system (CNS) activity, their pharmacokinetic properties demand rigorous and precise bioanalytical scrutiny.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind protocol design, comparing viable analytical alternatives, and grounding all recommendations in established regulatory science.

Introduction: The Bioequivalence Imperative

The principle of bioequivalence is a cornerstone of generic drug approval, ensuring that a generic medicinal product performs comparably to an existing, approved reference product.[3][4] Two products are considered bioequivalent if their rate and extent of absorption show no significant difference when administered at the same molar dose.[4][5] For derivatives of this compound, this process involves unique considerations. The piperidine moiety, a privileged scaffold in medicinal chemistry, often imparts a degree of lipophilicity that influences absorption and distribution, while the primary amine can affect metabolic pathways and analytical handling.[2] A robust bioequivalence study design is therefore critical to bridge the clinical safety and efficacy data of the innovator drug to the generic alternative.[6]

Regulatory Framework: Harmonized Principles and Specific Guidance

Bioequivalence studies must adhere to stringent guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][7] While overarching principles are similar, product-specific guidances (PSGs), when available, provide the most direct path to regulatory acceptance by outlining the agency's current thinking on study design, analytical methods, and statistical criteria.[8][9][10]

ParameterFDA GuidelineEMA GuidelineCausality & Justification
Study Design Randomized, two-period, two-sequence, single-dose, crossover.[7]Randomized, two-period, two-sequence, single-dose, crossover.[3][11]The crossover design is the gold standard as it minimizes inter-subject variability, allowing for a more precise comparison of formulations since each subject acts as their own control.
Study Population Healthy volunteers (typically 24-36), age 18+, within 15% of ideal body weight.[4]Healthy volunteers, typically non-smoking, age 18+.[4]Healthy subjects are used to reduce variability not attributable to the drug formulations. The number of subjects is determined by statistical power calculations to detect a true difference if one exists.
Dosing Conditions Typically requires both fasting and fed state studies.[12]Fasting state is standard; fed studies may be required if co-administration with food is clinically relevant.Food can significantly alter the absorption of lipophilic drugs. Fed studies are essential to ensure that food effects do not mask or create formulation-dependent differences in bioavailability.
Key Analytes Typically the parent drug. Metabolite data may be required if it is a primary active metabolite.Parent drug is the primary analyte of interest.[13]The parent drug concentration in plasma is the most direct measure of the rate and extent of absorption of the active substance from the drug product.
Acceptance Criteria 90% Confidence Interval (CI) of the ratio (Test/Reference) of geometric means for AUC and Cmax must be within 80.00% - 125.00%.[9]90% CI of the ratio (Test/Reference) of geometric means for AUC and Cmax must be within 80.00% - 125.00%.[11]These limits are statistically derived to ensure that any differences in bioavailability between the test and reference products are not clinically significant.

Pharmacokinetic Study Design: The In-Vivo Workflow

The standard single-dose, two-period crossover study is the most efficient design to compare the bioavailability of the test and reference formulations.

G GroupA Group A (n subjects) Receives Test Product PK_Sampling1 Serial Blood Sampling (Pharmacokinetic Profiling) GroupA->PK_Sampling1 GroupB Group B (n subjects) Receives Reference Product GroupA_P2 Group A (n subjects) Receives Reference Product PK_Sampling2 Serial Blood Sampling (Pharmacokinetic Profiling) GroupA_P2->PK_Sampling2 GroupB_P2 Group B (n subjects) Receives Test Product Screening Volunteer Screening & Randomization Screening->GroupA Screening->GroupB Washout Washout Period (≥ 5 half-lives) Washout->GroupA_P2 Washout->GroupB_P2 PK_Sampling1->Washout Analysis Bioanalysis & Statistical Comparison PK_Sampling2->Analysis

Figure 1: Standard Two-Period Crossover Bioequivalence Study Design.
Key Pharmacokinetic Parameters:
  • Cmax (Maximum Plasma Concentration): This parameter reflects the rate of drug absorption.[4] A significantly lower Cmax might indicate a slower absorption rate.

  • AUC (Area Under the Curve): This represents the total drug exposure over time, reflecting the extent of absorption.[4][14] AUC0-t is the area to the last measurable concentration, and AUC0-∞ is extrapolated to infinity.

  • Tmax (Time to Maximum Plasma Concentration): This is the time at which Cmax is observed and also provides information on the absorption rate.[15]

Bioanalytical Method: A Comparative Analysis

The accurate quantification of the analyte in a complex biological matrix like plasma is the most critical and technically challenging aspect of a BE study. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry gold standard due to its superior sensitivity and selectivity.[16][17]

TechniqueSensitivitySelectivityThroughputJustification for this compound Derivatives
LC-MS/MS Excellent (pg/mL)ExcellentHighRecommended Method. Unmatched sensitivity and selectivity for complex matrices. The structural information from MS/MS provides unequivocal identification and quantification, minimizing interference.[18][19]
GC-MS GoodGoodMediumLess suitable. These derivatives are generally not volatile enough for GC without derivatization, which adds complexity, time, and potential for analytical error.
HPLC-Fluorescence GoodModerateMediumViable only if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag.[20] This adds a step and may not offer the same level of selectivity as MS/MS, risking interference from metabolites or endogenous compounds.
Detailed Protocol: LC-MS/MS Method

The following protocol outlines a robust, self-validating system for the quantification of a this compound derivative in human plasma.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) + Internal Standard PPT Protein Precipitation (e.g., Acetonitrile) Plasma->PPT SPE Solid-Phase Extraction (SPE) (Mixed-Mode Cation Exchange) PPT->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC HPLC Separation (Reversed-Phase C18 Column) Evap->HPLC ESI Electrospray Ionization (ESI+) (Creates [M+H]+ ions) HPLC->ESI MS1 Quadrupole 1 (Q1) (Isolates Parent Ion) ESI->MS1 CID Quadrupole 2 (Q2) (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Q3) (Detects Fragment Ion) CID->MS2 Data Data Processing (Peak Integration, Calibration Curve) MS2->Data Signal Acquisition

Figure 2: Bioanalytical Workflow using SPE and LC-MS/MS.

Step 1: Sample Preparation (Solid-Phase Extraction - SPE)

  • Causality: The goal is to isolate the basic amine-containing analyte from acidic and neutral interferences in the plasma matrix (e.g., proteins, phospholipids).[21][22] A mixed-mode cation exchange SPE cartridge is ideal. It retains the analyte via both hydrophobic and ionic interactions, allowing for rigorous washing steps and resulting in a very clean extract, which is critical for minimizing matrix effects in the MS source.[23]

  • Protocol:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode cation exchange SPE cartridge.

    • Load: To 100 µL of plasma sample (containing analyte and a structurally similar internal standard), add 200 µL of 2% formic acid. Vortex and load the entire mixture onto the conditioned cartridge.

    • Wash 1 (Polar): Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.

    • Wash 2 (Non-polar): Wash with 1 mL of methanol to remove lipids and non-polar interferences.

    • Elute: Elute the protonated analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the amine, breaking the ionic bond with the sorbent.

    • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

Step 2: Chromatographic Separation (HPLC)

  • Causality: A reversed-phase C18 column separates compounds based on hydrophobicity. The acidic mobile phase (0.1% formic acid) is crucial; it ensures the piperidine nitrogen remains protonated, leading to sharp, symmetrical peak shapes and enhancing ionization efficiency for MS detection.

  • Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

Step 3: Detection (Tandem Mass Spectrometry)

  • Causality: Multiple Reaction Monitoring (MRM) provides exceptional selectivity. A specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the second, and a specific product ion is selected in the third. This precursor-to-product transition is unique to the analyte, effectively filtering out all other co-eluting compounds.

  • Protocol:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transitions:

      • Analyte: Optimize by infusing a standard solution. A likely transition would involve the cleavage of the phenylpropyl group.

      • Internal Standard: Optimize a unique transition for the IS.

    • Validation: The method must be fully validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, stability (freeze-thaw, bench-top), and matrix effect.[18]

Statistical Analysis: The Verdict of Equivalence

The statistical analysis is the final arbiter of bioequivalence. The core of the analysis is to determine if the 90% confidence interval for the geometric mean ratio of the test product to the reference product falls within the predefined equivalence limits for the key pharmacokinetic parameters.

  • Data Transformation: AUC and Cmax data are typically not normally distributed.[24] A log-transformation is applied to the data before statistical analysis to normalize the distribution and to focus the comparison on the ratio of the parameters, which is more clinically relevant than the difference.[15][25]

  • Statistical Model: An Analysis of Variance (ANOVA) is performed on the log-transformed AUC and Cmax data.[24] The model accounts for sequence, period, treatment, and subject-within-sequence as sources of variation.

  • Confidence Interval Calculation: The 90% CI for the ratio of the geometric means (Test/Reference) is calculated. If this entire interval lies between 80.00% and 125.00%, bioequivalence is concluded for that parameter.[24][26]

G Start Log-transform AUC & Cmax data ANOVA Perform ANOVA Start->ANOVA CI_Calc Calculate 90% Confidence Interval for Geometric Mean Ratio (Test/Ref) ANOVA->CI_Calc Decision Is the entire 90% CI within [80.00%, 125.00%]? CI_Calc->Decision BE_Yes Bioequivalence Concluded Decision->BE_Yes  Yes BE_No Bioinequivalence Decision->BE_No  No

Figure 3: Statistical Decision Pathway for Bioequivalence Assessment.

Conclusion

Successfully demonstrating the bioequivalence of this compound derivatives requires a multi-faceted approach that integrates robust clinical study design, highly selective and sensitive bioanalytical methodology, and appropriate statistical treatment. The protocols and comparative data presented in this guide emphasize the critical role of LC-MS/MS for quantification and the necessity of meticulous sample preparation, such as SPE, to ensure data integrity. By understanding the scientific rationale behind each step—from study design to statistical analysis—researchers and drug development professionals can confidently navigate the regulatory landscape and ensure that generic alternatives meet the same high standards of quality, safety, and efficacy as their innovator counterparts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.